2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine
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Overview
Description
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by a pyridine ring substituted with a propyl chain, which is further substituted with a phenylethyl group. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl substituted Benzimidazole derivatives: These compounds share structural similarities with 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine and exhibit similar biological activities.
Indole derivatives: These compounds also possess aromatic rings and are known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyridine and phenylethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
393541-32-7 |
---|---|
Molecular Formula |
C22H23N |
Molecular Weight |
301.4 |
Purity |
95 |
Origin of Product |
United States |
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